Quinupristin
Quinupristin
Quinupristin/dalfopristin is a combination of two antibiotics used to treat infections by staphylococci and by vancomycin-resistant Enterococcus faecium. Dalfopristin inhibits the early phase of protein synthesis in the bacterial ribosome and quinupristin inhibits the late phase of protein synthesis. The combination of the two components acts synergistically and is more effective in vitro than each component alone.
Quinupristin is a semi-synthetic derivative of pristinamycin, a natural occurring type B streptogramin. Quinupristin binds to the bacterial 50S ribosomal subunit, thereby inhibiting peptide chain elongation, and causing early termination of normal bacterial protein synthesis. Quinupristin is primarily effective against gram-positive cocci.
Quinupristin is a semi-synthetic derivative of pristinamycin, a natural occurring type B streptogramin. Quinupristin binds to the bacterial 50S ribosomal subunit, thereby inhibiting peptide chain elongation, and causing early termination of normal bacterial protein synthesis. Quinupristin is primarily effective against gram-positive cocci.
Brand Name:
Vulcanchem
CAS No.:
120138-50-3
VCID:
VC20834357
InChI:
InChI=1S/C53H67N9O10S/c1-6-37-50(68)61-23-11-14-38(61)51(69)59(5)40(26-32-16-18-36(19-17-32)58(3)4)52(70)62-28-35(30-73-43-29-60-24-20-33(43)21-25-60)42(64)27-39(62)47(65)57-45(34-12-8-7-9-13-34)53(71)72-31(2)44(48(66)55-37)56-49(67)46-41(63)15-10-22-54-46/h7-10,12-13,15-19,22,31,33,35,37-40,43-45,63H,6,11,14,20-21,23-30H2,1-5H3,(H,55,66)(H,56,67)(H,57,65)
SMILES:
CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CC(C(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CSC6CN7CCC6CC7)CC8=CC=C(C=C8)N(C)C)C
Molecular Formula:
C53H67N9O10S
Molecular Weight:
1022.2 g/mol
Quinupristin
CAS No.: 120138-50-3
Cat. No.: VC20834357
Molecular Formula: C53H67N9O10S
Molecular Weight: 1022.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Quinupristin/dalfopristin is a combination of two antibiotics used to treat infections by staphylococci and by vancomycin-resistant Enterococcus faecium. Dalfopristin inhibits the early phase of protein synthesis in the bacterial ribosome and quinupristin inhibits the late phase of protein synthesis. The combination of the two components acts synergistically and is more effective in vitro than each component alone. Quinupristin is a semi-synthetic derivative of pristinamycin, a natural occurring type B streptogramin. Quinupristin binds to the bacterial 50S ribosomal subunit, thereby inhibiting peptide chain elongation, and causing early termination of normal bacterial protein synthesis. Quinupristin is primarily effective against gram-positive cocci. |
|---|---|
| CAS No. | 120138-50-3 |
| Molecular Formula | C53H67N9O10S |
| Molecular Weight | 1022.2 g/mol |
| IUPAC Name | N-[25-(1-azabicyclo[2.2.2]octan-3-ylsulfanylmethyl)-3-[[4-(dimethylamino)phenyl]methyl]-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide |
| Standard InChI | InChI=1S/C53H67N9O10S/c1-6-37-50(68)61-23-11-14-38(61)51(69)59(5)40(26-32-16-18-36(19-17-32)58(3)4)52(70)62-28-35(30-73-43-29-60-24-20-33(43)21-25-60)42(64)27-39(62)47(65)57-45(34-12-8-7-9-13-34)53(71)72-31(2)44(48(66)55-37)56-49(67)46-41(63)15-10-22-54-46/h7-10,12-13,15-19,22,31,33,35,37-40,43-45,63H,6,11,14,20-21,23-30H2,1-5H3,(H,55,66)(H,56,67)(H,57,65) |
| Standard InChI Key | WTHRRGMBUAHGNI-UHFFFAOYSA-N |
| Isomeric SMILES | CCC1C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)N3C[C@H](C(=O)C[C@H]3C(=O)N[C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CS[C@@H]6CN7CCC6CC7)CC8=CC=C(C=C8)N(C)C)C |
| SMILES | CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CC(C(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CSC6CN7CCC6CC7)CC8=CC=C(C=C8)N(C)C)C |
| Canonical SMILES | CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CC(C(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CSC6CN7CCC6CC7)CC8=CC=C(C=C8)N(C)C)C |
| Appearance | White to fawn solid |
| Colorform | White to slightly yellow powder White crystals in combination with methanol |
| Melting Point | approximately 200 °C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator